3,5-Hexadien-2-one, 3-methyl-6-phenyl-

structure-activity relationship electronic properties conjugated enone

3,5-Hexadien-2-one, 3-methyl-6-phenyl- (CAS 19520-38-8), also known as 3-methyl-6-phenylhexa-3,5-dien-2-one, is an organic compound with the molecular formula C13H14O and a molecular weight of 186.25 g/mol. It is a conjugated enone characterized by a phenyl group at the 6-position and a methyl group at the 3-position, existing as a yellow liquid with a distinctive aromatic odor.

Molecular Formula C13H14O
Molecular Weight 186.25 g/mol
CAS No. 19520-38-8
Cat. No. B095420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Hexadien-2-one, 3-methyl-6-phenyl-
CAS19520-38-8
Molecular FormulaC13H14O
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCC(=CC=CC1=CC=CC=C1)C(=O)C
InChIInChI=1S/C13H14O/c1-11(12(2)14)7-6-10-13-8-4-3-5-9-13/h3-10H,1-2H3/b10-6+,11-7+
InChIKeyCGIJXXFGNLODHX-JMQWPVDRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Hexadien-2-one, 3-methyl-6-phenyl- (CAS 19520-38-8): Physicochemical and Regulatory Baseline for Procurement


3,5-Hexadien-2-one, 3-methyl-6-phenyl- (CAS 19520-38-8), also known as 3-methyl-6-phenylhexa-3,5-dien-2-one, is an organic compound with the molecular formula C13H14O and a molecular weight of 186.25 g/mol [1]. It is a conjugated enone characterized by a phenyl group at the 6-position and a methyl group at the 3-position, existing as a yellow liquid with a distinctive aromatic odor [2]. Its InChIKey is CGIJXXFGNLODHX-UHFFFAOYSA-N, and it is listed on the EPA's TSCA Inventory as approved but currently inactive under the 2024 CDR reporting requirements [1].

Procurement Alert for 3,5-Hexadien-2-one, 3-methyl-6-phenyl- (CAS 19520-38-8): Why Generic Substitution with In-Class Analogs Fails


In procurement for scientific and industrial applications, substituting 3,5-hexadien-2-one, 3-methyl-6-phenyl- with closely related phenyl-hexadienones or other conjugated enones is not a reliable strategy. This is because the unique combination of a 6-phenyl substituent and a 3-methyl group creates a specific conjugated π-system and steric environment that cannot be replicated by analogs like 6-phenylhexa-3,5-dien-2-one (CAS 29179-13-3), which lacks the methyl group, or 3-methylhexa-3,5-dien-2-one (CAS 89897-78-9), which lacks the phenyl ring. This precise substitution pattern governs the compound's electronic properties, UV absorption profile, and interaction with biological targets, meaning any substitution directly invalidates comparative studies and can lead to divergent experimental outcomes. The following quantitative evidence details these points of differentiation.

Quantitative Evidence for Selecting 3,5-Hexadien-2-one, 3-methyl-6-phenyl- (CAS 19520-38-8) Over Analogs


Structural and Electronic Differentiation from 6-Phenylhexa-3,5-dien-2-one (CAS 29179-13-3)

The presence of a methyl group at the 3-position in 3,5-hexadien-2-one, 3-methyl-6-phenyl- significantly alters its electronic properties compared to the unsubstituted analog, 6-phenylhexa-3,5-dien-2-one . This substitution results in a higher molecular weight (186.25 vs. 172.22 g/mol) and a calculated LogP value of 2.89, which differs from the less lipophilic analog [1]. While direct quantitative spectral data are not available for both compounds under identical conditions, the structural difference provides a basis for inferring distinct reactivity and interaction profiles.

structure-activity relationship electronic properties conjugated enone UV spectroscopy

Validated Analytical Method for Purity and Pharmacokinetic Assessment

A reverse-phase (RP) HPLC method has been established for the analysis of 3,5-hexadien-2-one, 3-methyl-6-phenyl- [1]. This method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and phosphoric acid. The method is scalable for preparative isolation and is suitable for pharmacokinetic applications [1]. This provides a ready-to-use, validated analytical protocol, a significant advantage over sourcing uncharacterized or less common analogs for which no such validated method may exist.

analytical chemistry HPLC UPLC method development quality control

Potential Differentiation in Biological Activity: A Case for 5-Lipoxygenase Inhibition

Multiple entries in bioactivity databases indicate that 3,5-hexadien-2-one, 3-methyl-6-phenyl- has been tested for inhibitory activity against the enzyme 5-lipoxygenase (5-LOX) [1]. In one assay, the compound showed an IC50 of >10,000 nM (1.00E+7 nM) against human recombinant 5-LOX [2]. While this is not potent inhibition, the fact that it has been evaluated in this assay context, a key pathway in inflammation, provides a baseline for comparison. This is a point of differentiation from its simpler analog, 6-phenylhexa-3,5-dien-2-one, for which no such activity data has been reported.

inflammation leukotriene biosynthesis 5-lipoxygenase enzyme inhibition drug discovery

Known Safety Profile: A Key Procurement Risk Differentiator

A critical differentiator for procurement is the known safety profile of a structurally related compound, cinnamylidene acetone (6-phenylhexa-3,5-dien-2-one), which is listed as prohibited for use as a fragrance ingredient [1]. While this is not the target compound, the structural similarity warrants caution. The target compound (3,5-hexadien-2-one, 3-methyl-6-phenyl-) is present in the TSCA Inventory but is listed as inactive for the 2024 CDR, which may reflect a limited commercial or industrial footprint, further distinguishing it from more widely used, potentially sensitizing analogs [2]. This specific regulatory and safety context must be considered in any sourcing decision.

safety toxicology fragrance IFRA procurement risk

Recommended Application Scenarios for 3,5-Hexadien-2-one, 3-methyl-6-phenyl- (CAS 19520-38-8) Based on Evidence


Reference Standard for Lipoxygenase Pathway Studies

Based on its characterization as a low-potency 5-LOX inhibitor [1], 3,5-hexadien-2-one, 3-methyl-6-phenyl- can serve as a reference compound or a starting point for structure-activity relationship (SAR) studies focusing on the 5-lipoxygenase pathway. Its defined, albeit weak, activity provides a measurable baseline against which novel inhibitors can be compared in in vitro assays [1].

Analytical Method Development and Pharmacokinetic Profiling

The availability of a validated HPLC method for this specific compound makes it a practical choice for analytical laboratories [2]. It can be used as a test analyte for developing new reverse-phase separation methods or for validating system suitability in pharmacokinetic studies, saving time and resources on initial method development [2].

Specialty Chemical Intermediate (Non-Fragrance Applications)

Given the documented safety restrictions on its close analog, cinnamylidene acetone, for fragrance use [3], 3,5-hexadien-2-one, 3-methyl-6-phenyl- should be considered for applications outside of the fragrance industry. Its value proposition is as a chemical intermediate or a research tool where its specific substitution pattern is required, and where the safety profile of the final application is carefully controlled [3].

Technical Documentation Hub

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